3-(2,3-Dimethylphenyl)-2-propyne-1-ol
Description
3-(2,3-Dimethylphenyl)-2-propyne-1-ol is a propargyl alcohol derivative featuring a 2,3-dimethylphenyl substituent. Its structure combines a terminal alkyne (propyne) group with a hydroxyl moiety, rendering it reactive in click chemistry and polymerization reactions.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C11H12O/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6,12H,8H2,1-2H3 |
InChI Key |
IBLVBYBPFYBTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#CCO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations :
- The target compound ’s propyne group introduces higher reactivity (e.g., in Huisgen cycloadditions) compared to saturated propan-1-ol derivatives like those in and .
- The 2,3-dimethylphenyl substituent may enhance steric hindrance and thermal stability relative to the 3-tolyl group in 2,2-Dimethyl-3-(3-tolyl)propan-1-ol .
Physicochemical Properties
Table 2: Physical and Chemical Properties Comparison
Notes:
Critical Insights :
- Propargyl alcohols (like the target) may pose higher flammability risks due to the alkyne group, necessitating stricter ventilation than propan-1-ol analogs .
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